(5-Amino-3-furan-2-yl-[1,2,4]triazol-1-yl)-(4-methoxy-phenyl)-methanone
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Overview
Description
5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE is a heterocyclic compound that contains a triazole ring fused with a furan ring and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA replication in cancer cells, thereby inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic scaffold in many pharmaceuticals.
Furan Derivatives: Known for their biological activities.
Methoxyphenyl Compounds: Common in various medicinal chemistry applications.
Uniqueness
What sets 5-AMINO-3-(2-FURYL)-1H-1,2,4-TRIAZOL-1-YLMETHANONE apart is its unique combination of a triazole ring, furan ring, and methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and the potential for a wide range of applications in different fields .
Properties
Molecular Formula |
C14H12N4O3 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H12N4O3/c1-20-10-6-4-9(5-7-10)13(19)18-14(15)16-12(17-18)11-3-2-8-21-11/h2-8H,1H3,(H2,15,16,17) |
InChI Key |
VLVDOLXNKMIANU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CC=CO3)N |
Origin of Product |
United States |
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